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Compound of Interest

Compound Name: 7-Chloro-2-methylquinoline

Cat. No.: B049615 Get Quote

CAS Number: 4965-33-7 Synonyms: 7-Chloroquinaldine, 2-Methyl-7-chloroquinoline

This technical guide provides a comprehensive overview of 7-Chloro-2-methylquinoline, a

key heterocyclic building block in pharmaceutical and chemical research. The document is

intended for researchers, scientists, and drug development professionals, detailing the

compound's physicochemical properties, synthesis, safety and handling, and its significant

applications, particularly as a crucial intermediate in the synthesis of therapeutic agents.

Physicochemical and Safety Data
7-Chloro-2-methylquinoline is a solid, appearing as a white to light yellow or pale beige

crystalline powder.[1] It is characterized by its quinoline core, with a chlorine atom at the 7-

position and a methyl group at the 2-position. This substitution pattern imparts specific

reactivity and properties that are leveraged in organic synthesis.

Table 1: Physicochemical Properties of 7-Chloro-2-methylquinoline
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Property Value Reference(s)

Molecular Formula C₁₀H₈ClN

Molecular Weight 177.63 g/mol

Appearance
White to light yellow/beige

crystalline powder
[1]

Melting Point 74-78 °C [1]

Boiling Point 278.2 ± 20.0 °C at 760 mmHg [2]

Density 1.2 ± 0.1 g/cm³ [2]

Solubility

Soluble in organic solvents like

ethanol and dichloromethane;

sparingly soluble in water.

LogP 3.30 [2]

Table 2: Hazard Identification and Safety Information
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Hazard Class GHS Classification
Precautionary
Statements
(Examples)

Reference(s)

Skin Irritation
Category 2 (H315:

Causes skin irritation)

P280: Wear protective

gloves/protective

clothing. P302+P352:

IF ON SKIN: Wash

with plenty of water.

Eye Irritation

Category 2 (H319:

Causes serious eye

irritation)

P280: Wear eye

protection/face

protection.

P305+P351+P338: IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

Respiratory Irritation

Specific Target Organ

Toxicity – Single

Exposure, Category 3

(H335: May cause

respiratory irritation)

P261: Avoid breathing

dust/fume/gas/mist/va

pors/spray.

P304+P340: IF

INHALED: Remove

person to fresh air and

keep comfortable for

breathing.

Applications in Drug Discovery and Organic
Synthesis
The primary and most well-documented application of 7-Chloro-2-methylquinoline is as a

critical starting material in the synthesis of Montelukast.[3] Montelukast is a leukotriene receptor

antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal
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allergies.[4] The synthesis of Montelukast involves several steps where the 7-chloroquinoline

moiety is a core component of the final active pharmaceutical ingredient (API).

Beyond its role in Montelukast synthesis, the 7-chloroquinoline scaffold is of significant interest

in medicinal chemistry. Derivatives synthesized from this core structure have demonstrated a

range of biological activities, including potential anticancer and antimalarial properties.[5][6] For

instance, 2-styrylquinoline derivatives have shown promise as anticancer agents, with

mechanisms often involving the induction of apoptosis and cell cycle arrest.[5][7] In some

cases, these derivatives are investigated for their ability to inhibit key signaling pathways, such

as the VEGFR-2 pathway, which is crucial for angiogenesis in tumors.[5]

Workflow: 7-Chloro-2-methylquinoline in Drug Synthesis
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Caption: Role of 7-Chloro-2-methylquinoline as a versatile precursor.

Experimental Protocols
Synthesis of 7-Chloro-2-methylquinoline (Doebner-von
Miller Reaction)
This protocol is a classic method for quinoline synthesis, adapted for this specific compound.[8]

It involves the reaction of an aniline (m-chloroaniline) with an α,β-unsaturated carbonyl

compound (crotonaldehyde) under acidic conditions.
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Materials:

m-Chloroaniline (25.51 g, 0.2 mol)

6N Hydrochloric Acid (HCl) (100 mL)

85% aqueous Crotonaldehyde (14.7 g)

Zinc Chloride (ZnCl₂) (27.2 g, 0.20 mol)

Ethyl ether

2-Propanol

Ammonium Hydroxide (NH₄OH)

Water

Silica Gel (Merck 60)

Methylene chloride

Ethyl acetate

Procedure:

A solution of m-chloroaniline in 100 mL of 6N HCl is prepared in a round-bottom flask

equipped with a reflux condenser and stirrer.

The solution is heated to reflux. 85% aqueous crotonaldehyde is added dropwise with

stirring.

After the addition is complete, the mixture is refluxed for an additional 45 minutes.

The mixture is cooled and extracted with ethyl ether to remove tars.

To the vigorously stirred aqueous solution, ZnCl₂ is added. A gum will form.

The mixture is then refluxed for 3 hours, resulting in a clear brown solution.
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Upon cooling, a gummy solid complex (quinaldine HCl-ZnCl₂) is formed. It is filtered and

triturated with 2-propanol, followed by ethyl ether, and dried in vacuo.[8]

To isolate the free base, the complex is dissolved in 150 mL of water and 50 mL of NH₄OH.

The solution is concentrated to yield the crude 7-Chloro-2-methylquinoline.[8]

Purification: The crude product is purified by flash chromatography on silica gel using a

mobile phase of methylene chloride:ethyl acetate (98:2).[8]

Removal of the solvent under reduced pressure affords the purified product as a light tan

solid.[8]
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Doebner-von Miller Reaction Mechanism
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Caption: Simplified mechanism of the Doebner-von Miller synthesis.

In Vitro Cytotoxicity Assay (MTT Assay)
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This protocol describes a standard colorimetric assay to determine the cytotoxic effects of 7-

chloroquinoline derivatives on cancer cell lines, allowing for the calculation of IC₅₀ values.[4][9]

Materials:

Human cancer cell lines (e.g., MCF-7, HCT 116)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well sterile plates

Test compounds (derivatives of 7-Chloro-2-methylquinoline, dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

sterile PBS)

Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in

100 µL of medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[9]

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium.

Remove the old medium from the wells and add 100 µL of the medium containing the various

concentrations of test compounds. Include a vehicle control (medium with the same

percentage of DMSO used for the compounds) and a no-treatment control.[9]

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

[9]

MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each

well and incubate for another 3-4 hours. During this time, mitochondrial dehydrogenases in

living cells will convert the yellow MTT to purple formazan crystals.[4][9]
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Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the

solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or

shaking on an orbital shaker for 15 minutes.[4][9]

Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a

wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be

used to subtract background absorbance.[4]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control. Plot cell viability against compound concentration and use non-linear

regression analysis to determine the IC₅₀ value (the concentration that inhibits 50% of cell

growth).
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Experimental Workflow: MTT Cytotoxicity Assay

Seed cells in
96-well plate

Incubate 24h
(Cell Attachment)

Treat cells with
compound dilutions

Incubate 48-72h
(Compound Exposure)

Add MTT Reagent

Incubate 3-4h
(Formazan Formation)

Add Solubilization
Buffer

Measure Absorbance
(OD 570nm)

Calculate % Viability
& Determine IC50

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Simplified VEGFR-2 Signaling Pathway

VEGF Ligand

VEGFR-2 Receptor

Binds & Activates

PLCγ

Autophosphorylation
& Downstream Activation

PI3K

Autophosphorylation
& Downstream Activation

Ras

Autophosphorylation
& Downstream Activation

Cell Migration Akt Raf

MEK

ERK

Cell Proliferation

Cell Survival

Quinoline
Derivative
(Inhibitor)

Inhibition

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b049615?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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